Tetrakis(dimethylamino)tin

Catalog No.
S1513240
CAS No.
1066-77-9
M.F
C8H24N4Sn
M. Wt
295.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(dimethylamino)tin

CAS Number

1066-77-9

Product Name

Tetrakis(dimethylamino)tin

IUPAC Name

N-methyl-N-[tris(dimethylamino)stannyl]methanamine

Molecular Formula

C8H24N4Sn

Molecular Weight

295.01 g/mol

InChI

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

WHXTVQNIFGXMSB-UHFFFAOYSA-N

SMILES

CN(C)[Sn](N(C)C)(N(C)C)N(C)C

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Sn+4]

Precursor for Metal Oxide Thin Films

One of the most prominent applications of Tetrakis(dimethylamido)tin(IV) is as a precursor for the production of metal oxide thin films through chemical vapor deposition (CVD) []. Due to its volatility and the ease of ligand exchange, this compound readily decomposes at elevated temperatures, releasing volatile byproducts and leaving behind a thin layer of tin oxide on the desired substrate. This technique allows for the controlled deposition of thin films with precise thickness and uniformity, making it crucial for various research areas like:

  • Electronics: Tin oxide thin films find application in various electronic devices like transistors and flat panel displays due to their semiconducting properties [].
  • Photovoltaics: Tin oxide films can act as electron transport layers in solar cells, enhancing their efficiency [].
  • Sensors: The ability to tailor the electrical properties of tin oxide films makes them suitable for gas sensing applications [].

Synthesis of Functional Materials

Tetrakis(dimethylamido)tin(IV) can also serve as a starting material for the synthesis of various functional materials:

  • Mesoporous Tin Silicate Xerogels: By reacting Tetrakis(dimethylamido)tin(IV) with appropriate precursors, researchers can create mesoporous tin silicate xerogels []. These materials possess a highly porous structure and exhibit catalytic activity for various reactions, making them valuable in areas like organic synthesis and fine chemical production.
  • Tin Doped Carbon Nanotubes: The controlled decomposition of Tetrakis(dimethylamido)tin(IV) in the presence of carbon nanotubes can lead to the formation of tin-doped carbon nanotubes []. These materials exhibit enhanced electrical conductivity and hold promise for applications in batteries and supercapacitors.

Tetrakis(dimethylamino)tin is an organotin compound with the molecular formula C8H24N4SnC_8H_{24}N_4Sn and a molecular weight of approximately 294.99 g/mol. This compound is characterized by the presence of four dimethylamino groups coordinated to a central tin atom. It is a colorless liquid at room temperature, exhibiting a boiling point of 53-55 °C at reduced pressure (0.1 mmHg) and a density of 1.169 g/mL . Tetrakis(dimethylamino)tin is notable for its volatility and reactivity, particularly in chemical vapor deposition processes.

Tetrakis(dimethylamido)tin(IV) is a hazardous material due to its air sensitivity and pyrophoricity. It reacts readily with moisture in the air, releasing flammable dimethylamine gas and potentially igniting.

  • Toxicity: Data on the specific toxicity of tetrakis(dimethylamido)tin(IV) is limited. However, due to the presence of tin and dimethylamine, it is suspected to be toxic if inhaled or ingested.
  • Flammability: Pyrophoric, ignites spontaneously in air.
  • Reactivity: Reacts readily with moisture and oxidizers.
, particularly in the context of thin film deposition. One significant reaction involves its hydrolysis, which results in the formation of tin dioxide and dimethylamine:

Sn N CH 3 2 4 2 H 2OSnO2+4HN CH 3 2\text{Sn N CH 3 2 4 2 H 2O}\rightarrow \text{SnO}_2+4\text{HN CH 3 2}

In addition, it can participate in transamination reactions with ammonia, yielding dimethylamine as a byproduct:

Sn N CH 3 2 4 NH 3Products including HN CH 3 2 \text{Sn N CH 3 2 4 NH 3}\rightarrow \text{Products including HN CH 3 2 }

These reactions are crucial for applications in atomic layer deposition and chemical vapor deposition processes .

Tetrakis(dimethylamino)tin can be synthesized through several methods, including:

  • Direct Reaction: The compound is often prepared by reacting tin tetrachloride with lithium dimethylamide:
    SnCl4+4LiN CH 3 2Sn N CH 3 2 4 4 LiCl\text{SnCl}_4+4\text{LiN CH 3 2}\rightarrow \text{Sn N CH 3 2 4 4 LiCl}
  • Atomic Layer Deposition: It can also be utilized as a precursor in atomic layer deposition processes to create tin oxide films .

These methods highlight its utility in both synthetic chemistry and material science.

Unique FeaturesTetrakis(dimethylamino)tinTinThin film depositionHigh volatility and reactivityTetrakis(dimethylamido)titaniumTitaniumChemical vapor depositionForms titanium nitride filmsTetrakis(dimethylamido)vanadiumVanadiumCatalytic processesDifferent catalytic propertiesOctamethylstannanetetraamineTinOrganic synthesisDifferent reactivity profile compared to tetrakis

Tetrakis(dimethylamino)tin stands out due to its specific application in tin oxide film formation and its unique reactivity profile among organotin compounds.

Studies have explored the interactions of tetrakis(dimethylamino)tin with various substrates during deposition processes. For instance, its adsorption and desorption kinetics on surfaces such as titanium nitride have been examined to understand its behavior under different conditions . These studies are crucial for optimizing deposition techniques and improving film quality.

Tetrakis(dimethylamino)tin shares similarities with other organometallic compounds, particularly those containing metal-amido complexes. Notable similar compounds include:

  • Tetrakis(dimethylamido)titanium: Used similarly in chemical vapor deposition but focuses on titanium-based films.
  • Tetrakis(dimethylamido)vanadium: Another metal-amido complex that serves different catalytic purposes.
  • Octamethylstannanetetraamine: A related compound that exhibits different properties and applications in organic synthesis.

Comparison Table

CompoundMetalKey

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.5%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1066-77-9

Dates

Modify: 2023-08-15

Explore Compound Types